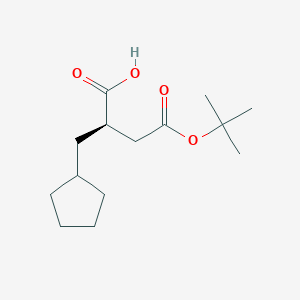
(R)-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
®-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid is an organic compound with a complex structure that includes a tert-butoxy group, a cyclopentylmethyl group, and a 4-oxobutanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the esterification of 4-oxobutanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The cyclopentylmethyl group can be introduced through a nucleophilic substitution reaction using cyclopentylmethyl bromide and a suitable base.
Industrial Production Methods
In an industrial setting, the production of ®-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactors have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
®-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
®-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
®-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid: shares similarities with other tert-butyl esters and cyclopentylmethyl derivatives.
tert-Butyl acetate: and are structurally related compounds.
Uniqueness
The uniqueness of ®-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
生物活性
(R)-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid, with the CAS number 204637-77-4, is an organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a tert-butoxy group, a cyclopentylmethyl group, and a 4-oxobutanoic acid moiety. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C14H24O4 |
| Molar Mass | 256.34 g/mol |
| IUPAC Name | (2R)-2-(cyclopentylmethyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |
| CAS Number | 204637-77-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes, impacting several biochemical pathways. The exact mechanism remains to be fully elucidated, but it is believed to involve interactions with enzyme active sites, potentially leading to altered metabolic processes.
In Vitro Studies
Recent research has indicated that compounds structurally related to this compound exhibit significant biological activities, including:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways. For instance, derivatives were found to moderately inhibit COX-2 and LOX enzymes, suggesting potential anti-inflammatory properties .
- Cytotoxicity : Related compounds have been evaluated for cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T (human embryonic kidney). These studies provide a basis for exploring the anticancer potential of this compound .
Structure-Activity Relationship (SAR)
The structure-activity relationship of similar compounds highlights the importance of specific functional groups in enhancing biological activity. For example, the presence of electron-withdrawing groups has been correlated with increased inhibition of acetylcholinesterase (AChE), a target relevant in Alzheimer's disease treatment. The IC50 values for related compounds ranged from 5.4 μM to 34.2 μM against AChE and butyrylcholinesterase (BChE) .
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory properties of various derivatives of 4-oxobutanoic acids, it was found that certain substitutions on the cyclopentylmethyl group significantly enhanced COX-2 inhibition. The study reported IC50 values ranging from 10 μM to 25 μM for different derivatives, suggesting that modifications in the side chains can lead to improved efficacy against inflammation.
Case Study 2: Cytotoxicity Assessment
A comparative analysis of cytotoxic effects revealed that compounds similar to this compound exhibited varying degrees of toxicity against MCF-7 cells. The most potent derivatives achieved IC50 values as low as 15 μM, indicating their potential as anticancer agents .
特性
CAS番号 |
204637-77-4 |
|---|---|
分子式 |
C14H23O4- |
分子量 |
255.33 g/mol |
IUPAC名 |
(2R)-2-(cyclopentylmethyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |
InChI |
InChI=1S/C14H24O4/c1-14(2,3)18-12(15)9-11(13(16)17)8-10-6-4-5-7-10/h10-11H,4-9H2,1-3H3,(H,16,17)/p-1/t11-/m1/s1 |
InChIキー |
XJAASFPIJJMEQF-LLVKDONJSA-M |
SMILES |
CC(C)(C)OC(=O)CC(CC1CCCC1)C(=O)O |
異性体SMILES |
CC(C)(C)OC(=O)C[C@@H](CC1CCCC1)C(=O)[O-] |
正規SMILES |
CC(C)(C)OC(=O)CC(CC1CCCC1)C(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















